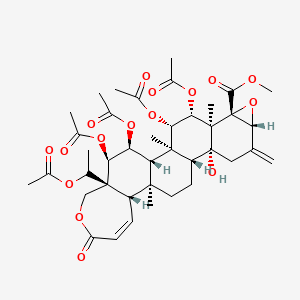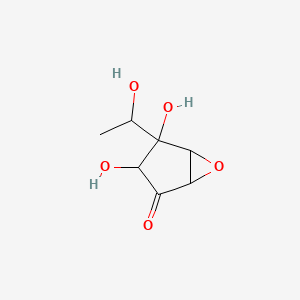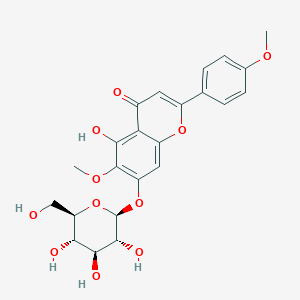
氨基酰化酶
描述
Aminoacylase is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids to produce carboxylate and L-amino acids . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . Aminoacylase is found in various organisms, including mammals, plants, and microorganisms . It plays a crucial role in the urea cycle and the metabolism of amino groups .
科学研究应用
Aminoacylase has a wide range of applications in scientific research and industry:
作用机制
Target of Action
Aminoacylase, also known as EC 3.5.1.14, is an enzyme that primarily targets N-acyl-L-amino acids . This enzyme plays a key role in the metabolism of amino groups and participates in the urea cycle . It has been found to play a significant role in myocardial fibrosis and heart failure .
Mode of Action
Aminoacylase is a metallo-enzyme that requires Zinc (Zn 2+) as a cofactor to function . The Zinc ions inside of aminoacylase are each coordinated to histidine, glutamate, aspartate, and water . The Zinc ion polarizes the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion is nucleophilic and attacks the electrophilic carbonyl carbon of the substrate’s acyl group . The exact mechanism after this point is unknown, with one possibility being that the carbonyl then reforms, breaks the amide bond, and forms the two products .
Biochemical Pathways
Aminoacylase participates in the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl α-L-amino acids . When N-terminal acetylated proteins are degraded through either lysosomal or proteasomal pathways, the resultant N α-acetylated amino acids must be acted on by aminoacylase enzymes .
Pharmacokinetics
As a highly polar compound, it is expected to have minimal oral bioavailability .
Result of Action
The action of Aminoacylase results in the hydrolysis of N-acyl-L-amino acids into carboxylate and L-amino acid . This enzyme has been found to play a key role in myocardial fibrosis and heart failure . Overexpression of Aminoacylase suppressed the expression of COL3A1 and COL1A via inhibiting the TGF-β1/Smad3 pathway .
Action Environment
The action of Aminoacylase can be influenced by various environmental factors. For instance, the presence of Zinc is crucial for its function . Furthermore, the pH and temperature of the environment can also affect the activity of the enzyme.
生化分析
Biochemical Properties
Aminoacylase is a metalloenzyme that requires zinc ions (Zn²⁺) as cofactors for its catalytic activity . The enzyme’s active site contains zinc ions coordinated to histidine, glutamate, aspartate, and water molecules . The zinc ions facilitate the binding of the N-acyl-L-amino acid substrate, causing a conformational shift that brings the enzyme’s subunits together around the substrate, allowing catalysis to occur . Aminoacylase interacts with various biomolecules, including N-acyl-L-amino acids and water, to produce carboxylate and L-amino acids .
Cellular Effects
Aminoacylase influences various cellular processes by regulating the levels of N-acyl-L-amino acids and L-amino acids. It is upregulated during nutrient deficit or starvation, leading to the breakdown of N-acetyl-L-glutamate, which downregulates carbamoyl phosphate synthetase and the rest of the urea cycle . This regulation affects cell signaling pathways, gene expression, and cellular metabolism, ensuring proper cellular function under different physiological conditions .
Molecular Mechanism
The molecular mechanism of aminoacylase involves the coordination of zinc ions to histidine, glutamate, aspartate, and water molecules . The zinc ions polarize the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion then attacks the electrophilic carbonyl carbon of the substrate’s acyl group, leading to the formation of carboxylate and L-amino acids . This process involves enzyme-substrate binding interactions, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminoacylase can change over time due to factors such as enzyme stability and degradation. Studies have shown that aminoacylase columns can be reactivated by recharging the enzyme, indicating its potential for long-term use in continuous enzyme reactions . The enzyme’s stability and resistance to proteases are increased when converted from its native form to an insoluble enzyme . These properties are crucial for maintaining its activity and function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of aminoacylase vary with different dosages in animal models. Studies have shown that the enzyme plays a key role in myocardial fibrosis and heart failure . High doses of aminoacylase inhibitors can exacerbate myocardial injury, while overexpression of the enzyme can suppress cardiac fibrosis responses . These findings highlight the importance of dosage in determining the enzyme’s therapeutic and adverse effects in animal models .
Metabolic Pathways
Aminoacylase is involved in the regulation of the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl-L-amino acids, producing L-amino acids and acyl groups . The enzyme’s activity is crucial for maintaining the balance of amino acids and their derivatives in the body, ensuring proper metabolic flux and metabolite levels .
Transport and Distribution
Aminoacylase is transported and distributed within cells and tissues through various mechanisms. It is predominantly localized in the cytoplasm of kidney proximal tubules, where it plays a role in deacetylating mercapturic acids . The enzyme’s distribution and localization are essential for its function in detoxifying xenobiotics and maintaining cellular homeostasis .
Subcellular Localization
Aminoacylase is primarily localized in the cytosol, where it exerts its enzymatic activity . The enzyme’s subcellular localization is crucial for its function in hydrolyzing N-acyl-L-amino acids and regulating cellular processes . The cytosolic localization ensures that aminoacylase can efficiently interact with its substrates and perform its catalytic functions .
准备方法
Synthetic Routes and Reaction Conditions: Aminoacylase can be synthesized through recombinant DNA technology. For instance, the gene encoding aminoacylase can be cloned and expressed in host organisms such as Escherichia coli . The enzyme is then purified using affinity chromatography techniques .
Industrial Production Methods: In industrial settings, aminoacylase is often produced using microbial fermentation. The microorganisms are cultured in large bioreactors, and the enzyme is extracted and purified from the culture medium . Immobilization techniques are also employed to enhance the stability and reusability of the enzyme .
化学反应分析
Types of Reactions: Aminoacylase primarily undergoes hydrolysis reactions, where it catalyzes the cleavage of N-acyl-L-amino acids into carboxylate and L-amino acids . It does not typically participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The enzyme requires zinc ions as a cofactor for its catalytic activity . The reaction conditions usually involve a neutral to slightly alkaline pH and moderate temperatures .
Major Products: The primary products of aminoacylase-catalyzed reactions are carboxylate and L-amino acids .
相似化合物的比较
Aminoacylase is part of a family of enzymes that includes aminoacylase-1, aspartoacylase, and aminoacylase-3 . These enzymes share similar catalytic mechanisms but differ in their substrate specificities:
Aminoacylase-1: Deacetylates neutral aliphatic N-acyl-α-amino acids and mercapturic acids.
Aspartoacylase (Aminoacylase-2): Specifically hydrolyzes N-acetyl-L-aspartate.
Aminoacylase-3: Preferentially deacetylates N-acetylated aromatic amino acids and mercapturic acids.
Aminoacylase-1 is unique in its ability to act on a broader range of substrates compared to aspartoacylase and aminoacylase-3 .
属性
IUPAC Name |
7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGJWNIHLSLQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9012-37-7 | |
| Record name | Aminoacylase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoacylase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)




![4-[2-(Butylamino)-1-hydroxyethyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid](/img/structure/B1246412.png)
![1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene](/img/structure/B1246413.png)


